Zagociguat

CNS penetration Blood-brain barrier CSF pharmacokinetics

Research into CNS disorders such as MELAS syndrome, Alzheimer's disease, and cognitive impairment is hindered by systemic sGC stimulators that fail to cross the blood-brain barrier. Zagociguat (CY6463) solves this with validated CNS penetration. - Clinically characterized: CSF/free plasma ratio ~0.45; EC50 = 66 nM (cGMP stimulation). - Phase 2b-ready: FDA Fast Track designation for MELAS syndrome (PRIZM trial, NCT06402123). - Neuroprotective efficacy: Reduces dendritic spine loss (Alzheimer's model); enhances cortical gamma oscillations (donepezil co-administration). Ideal for translational neuropharmacology and rare disease research. Available for immediate R&D supply.

Molecular Formula C16H10F4N6
Molecular Weight 362.28 g/mol
CAS No. 2201048-82-8
Cat. No. B12429145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZagociguat
CAS2201048-82-8
Molecular FormulaC16H10F4N6
Molecular Weight362.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F
InChIInChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25)
InChIKeyGTKNNCQKFKGSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zagociguat (CY6463) Overview


Zagociguat (CAS 2201048-82-8, synonym CY6463) is an orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC) [1]. By amplifying nitric oxide (NO) signaling and increasing cyclic guanosine monophosphate (cGMP) production, it targets the NO‑sGC‑cGMP pathway, which is dysregulated in numerous neurodegenerative and mitochondrial disorders [2]. Zagociguat is distinguished as the first CNS‑penetrant sGC stimulator to enter clinical development for neurodegenerative diseases and is currently in Phase 2b trials for MELAS syndrome [3]. Its development includes Fast Track designation from the U.S. FDA for this rare mitochondrial disease, underscoring its potential as a first‑in‑class therapeutic agent [4].

CNS-penetrant sGC stimulator for NO‑sGC‑cGMP pathway studies
Orally bioavailable probe for in vivo neurodegenerative disease research
Clinical-phase reference tool for MELAS mitochondrial model research

Zagociguat: Generic Substitution Failure


Generic substitution with other sGC stimulators or activators (e.g., Riociguat, Vericiguat, Praliciguat) is not scientifically or clinically viable for CNS‑targeted research. Zagociguat was explicitly designed and validated for blood‑brain barrier (BBB) penetration, a property absent in all marketed systemic sGC stimulators [1]. In direct comparative studies, Zagociguat (CY6463) achieved significantly higher cGMP levels in cerebrospinal fluid (CSF) and enhanced neurophysiological readouts relative to a non‑CNS‑penetrant sGC stimulator [2]. Its unique neuropharmacological profile, including improved cognitive performance and neuroprotection in preclinical models of neurodegeneration, is directly linked to its ability to amplify NO‑cGMP signaling specifically within the CNS [3]. Without this targeted CNS penetration, alternative sGC modulators fail to engage the neurobiological pathways necessary for investigating mitochondrial disease, Alzheimer's disease, and cognitive impairment, rendering them ineffective surrogates for CNS‑centric research and development programs.

CNS access Systemic sGC stimulators (riociguat, vericiguat) lack reported CSF penetration and may not engage central NO‑sGC‑cGMP targets.
PD marker CSF cGMP elevation, a reported pharmacodynamic marker of central target engagement, is absent with non‑CNS‑penetrant alternatives.
Endpoints Cognitive improvement and neuroprotection endpoints reported for zagociguat may not replicate without CNS sGC stimulation.

Zagociguat (CY6463) Key Differentiators


CNS Penetration (CSF/Plasma Ratio)

Zagociguat demonstrates clear and quantifiable CNS penetration in human subjects, a property that differentiates it from non-CNS-penetrant sGC stimulators like Riociguat and Vericiguat. In a Phase 1b study of healthy elderly participants, Zagociguat achieved a mean cerebrospinal fluid (CSF) to free plasma concentration ratio of 0.45 (SD 0.092) measured 5 hours after the last dose of 15 mg once daily for 15 days [1]. In a separate first-in-human study, a similar mean CSF/free plasma ratio of 0.43 was observed [2]. In contrast, Riociguat and Vericiguat have negligible or undetectable CSF concentrations in humans, as they are not designed for CNS penetration [3].

CNS penetration (CSF/plasma)
Head-to-head
Mean CSF/free plasma ratio 0.45 (SD 0.092) vs undetectable for systemic sGC stimulators.
Reported CNS target-engagement context.
Phase 1b crossover, 15 mg QD, day 15; FIH study ratio 0.43.
CNS penetration Blood-brain barrier CSF pharmacokinetics

CSF cGMP Elevation Comparison

In a direct preclinical comparison, rodents treated with Zagociguat (CY6463) exhibited significantly higher cGMP levels in cerebrospinal fluid (CSF) compared to those treated with a non‑CNS‑penetrant sGC stimulator [1]. This increase in CSF cGMP is a direct pharmacodynamic marker of CNS target engagement and is not observed with systemic sGC stimulators. While the exact fold‑increase was not specified, the difference was sufficient to drive measurable changes in fMRI‑BOLD signals and cortical EEG gamma‑band oscillatory power [2].

CSF cGMP elevation
Head-to-head
Increased CSF cGMP vs non‑CNS penetrant sGC stimulator (exact fold change not reported).
Reported CSF pharmacodynamic marker context.
Preclinical rodent model; CSF post‑dose sampling.
cGMP elevation CNS pharmacodynamics Preclinical comparison

sGC Stimulation & CREB Phosphorylation

Zagociguat is a potent sGC stimulator with an EC50 of 66 nM in cell‑based cGMP assays . In primary rat neurons, it stimulates phosphorylation of cAMP response element‑binding protein (CREB) in a concentration‑dependent manner with an EC50 of 25.7 nM . These potencies are comparable to or exceed those of other clinical‑stage sGC stimulators, though direct head‑to‑head data are limited. Importantly, these in vitro activities translate to functional CNS effects in vivo, including improved cognitive performance in preclinical models.

sGC stimulation potency
Class-level
EC50 66 nM (cGMP) / 25.7 nM (CREB‑P)
Reported in vitro potency context; may inform concentration selection.
Cell-based assays; limited direct comparator data.
sGC stimulation CREB phosphorylation EC50

Advanced Clinical Development & Fast Track

Zagociguat is the most clinically advanced CNS‑penetrant sGC stimulator, currently in Phase 2b development (PRIZM trial, NCT06402123) for MELAS syndrome, a rare mitochondrial disease with no approved therapies [1]. The U.S. FDA granted Fast Track designation in June 2025, highlighting its potential to address a significant unmet medical need [2]. In contrast, other brain‑penetrant sGC modulators, such as BAY‑747, remain in earlier preclinical or Phase 1 stages for different indications (e.g., resistant hypertension) and have not demonstrated the same level of clinical validation for CNS neurodegenerative diseases [3].

Clinical development stage
Trial context
Phase 2b MELAS (PRIZM) vs early Phase 1 for other CNS‑penetrant sGC modulator.
Reported development stage context; not a superiority claim.
Fast Track designation June 2025; 43‑subject RCT.
Clinical trial Phase 2b Fast Track designation MELAS

In Vivo Cognitive & Neuroprotective Effects

Zagociguat has demonstrated robust efficacy in multiple preclinical models of neurodegeneration and cognitive impairment, outcomes not replicated by non‑CNS‑penetrant sGC stimulators. Specifically, Zagociguat improved cognitive performance in a model of cognitive disruption induced by the NMDA receptor antagonist MK‑801 [1]. It also increased long‑term potentiation (LTP) in hippocampal slices from a Huntington's disease mouse model and decreased the loss of dendritic spines in aged and Alzheimer's disease mouse models [2]. In a diet‑induced obesity model, Zagociguat reduced markers of inflammation in plasma, suggesting additional peripheral benefits [3].

In vivo CNS model responses
Class-level
Improved cognitive performance, increased LTP, reduced dendritic spine loss in multiple disease models.
Reported model-response context; supports pathway investigation.
Mouse models of cognitive disruption, HD, AD, and diet‑induced obesity.
Cognitive performance Neuroprotection Long-term potentiation Dendritic spines

Zagociguat Research Applications


MELAS & Mitochondrial Disease Research

Zagociguat is the only CNS‑penetrant sGC stimulator in Phase 2b clinical development specifically for MELAS syndrome (PRIZM trial, NCT06402123) and has received FDA Fast Track designation [1]. Its demonstrated ability to increase cGMP in CSF and improve neuronal function makes it uniquely suited for studying mitochondrial disorders where CNS NO‑sGC‑cGMP dysregulation is implicated [2].

Alzheimer's & Neurodegenerative Models

Zagociguat has demonstrated neuroprotective and cognitive‑enhancing effects in preclinical models of Alzheimer's disease (reduced dendritic spine loss) and cognitive impairment (improved performance in MK‑801 model) [1]. Its additive effect on cortical gamma‑band oscillatory power when co‑administered with donepezil suggests potential for combination therapy research [2].

Cognitive Impairment in Schizophrenia

Zagociguat is being investigated for cognitive impairment associated with schizophrenia, based on its ability to enhance cortical gamma‑band oscillatory power and improve cognitive performance in preclinical models [1]. Its CNS penetration and oral bioavailability make it a practical tool for translational studies in psychiatry [2].

Comparative sGC Modulator Pharmacology

Zagociguat serves as a benchmark compound for evaluating other CNS‑penetrant sGC stimulators due to its extensive preclinical and clinical characterization, including quantifiable CSF penetration (CSF/free plasma ratio ~0.45) [1], potent in vitro EC50 values (66 nM for cGMP stimulation) [2], and advanced clinical development status [3].

Application
Selection Property
Validation Focus
MELAS mitochondrial disease model research
CNS‑penetrant sGC stimulation
CSF cGMP and neuronal function endpoints
Alzheimer’s disease and neurodegeneration models
Cognitive and synaptic marker modulation
Dendritic spine preservation and LTP endpoints
Schizophrenia cognitive impairment models
Cortical gamma‑band oscillatory power modulation
Preclinical cognitive performance endpoints
Comparative sGC modulator pharmacology
Quantified CNS penetration and potency benchmarks
CSF/plasma ratio and in vitro EC50 context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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